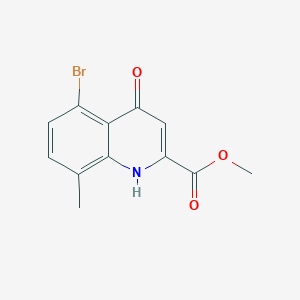

4-(4'-甲氧基苯氧基羰基)苯基碳酸正丁酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“N-Butyl 4-(4’-methoxyphenoxycarbonyl)phenyl carbonate” is a chemical compound . Unfortunately, there is not much detailed information available about this compound in the public domain.

Physical And Chemical Properties Analysis

The physical and chemical properties of “N-Butyl 4-(4’-methoxyphenoxycarbonyl)phenyl carbonate” are not explicitly listed in the search results .科学研究应用

新型合成方法

已经开发出一种新型的钯催化的 CO2 回收反应,用于合成苯氧基取代的环状碳酸酯。该方法使用涉及 CO2 消除固定的途径,实现了高效率和反式环状碳酸酯的立体选择性构建 (吉田等人,2003)。

环境应用

研究表明,苯基缩水甘油醚 (PGE) 与二氧化碳的共聚反应,在离子液体的催化下,可以在没有任何溶剂的情况下进行。这种环保的方法根据离子液体结构生产具有各种性能的聚碳酸酯 (Mun 等人,2005)。

电化学研究

已经对 4-苯基丁烯-2-酮电化学转化为 4-苯基丁烷-2-酮进行了研究。在镍表面的电催化氢化反应揭示了该过程对不同底物的效率,提供了对电化学氢化机理的见解 (Bryan & Grimshaw, 1997)。

聚合物的稳定性和降解

对含有苯基叔丁基碳酸酯部分的聚合物(如聚{[4-(叔丁氧基羰基氧基)苯基]甲基丙烯酸酯}(PBPMA))的热降解的研究,探讨了多步降解过程。这项工作有助于了解类似聚合物的稳定性和降解途径 (Howell & Pan, 2000)。

离子导电聚合物电解质

聚合物电解质的创新导致了由 CO2 和环氧单体的共聚获得的聚碳酸酯的合成。这些材料显示出改善离子传导的希望,这是电池技术的一个关键方面 (富永等人,2010)。

安全和危害

While specific safety and hazard information for “N-Butyl 4-(4’-methoxyphenoxycarbonyl)phenyl carbonate” is not available, general safety measures for handling chemicals include wearing personal protective equipment/face protection, ensuring adequate ventilation, avoiding contact with eyes, skin, or clothing, and avoiding ingestion and inhalation .

属性

| { "Design of the Synthesis Pathway": "The synthesis pathway for N-Butyl 4-(4'-methoxyphenoxycarbonyl)phenyl carbonate involves the reaction of 4-(4'-methoxyphenoxycarbonyl)phenol with butyl chloroformate in the presence of a base to form the intermediate, N-butyl 4-(4'-methoxyphenoxycarbonyl)phenyl carbamate. This intermediate is then treated with a dehydrating agent, such as thionyl chloride, to form the final product, N-Butyl 4-(4'-methoxyphenoxycarbonyl)phenyl carbonate.", "Starting Materials": [ "4-(4'-methoxyphenoxycarbonyl)phenol", "Butyl chloroformate", "Base (e.g. triethylamine)", "Thionyl chloride" ], "Reaction": [ "Step 1: Dissolve 4-(4'-methoxyphenoxycarbonyl)phenol in a suitable solvent, such as dichloromethane.", "Step 2: Add butyl chloroformate to the reaction mixture and stir at room temperature for several hours.", "Step 3: Add a base, such as triethylamine, to the reaction mixture to neutralize the hydrogen chloride generated during the reaction.", "Step 4: Extract the product, N-butyl 4-(4'-methoxyphenoxycarbonyl)phenyl carbamate, from the reaction mixture using a suitable solvent, such as ethyl acetate.", "Step 5: Dry the product using anhydrous magnesium sulfate or sodium sulfate.", "Step 6: Dissolve the intermediate product in a suitable solvent, such as dichloromethane.", "Step 7: Add thionyl chloride to the reaction mixture and stir at room temperature for several hours.", "Step 8: Extract the final product, N-Butyl 4-(4'-methoxyphenoxycarbonyl)phenyl carbonate, from the reaction mixture using a suitable solvent, such as ethyl acetate.", "Step 9: Dry the product using anhydrous magnesium sulfate or sodium sulfate.", "Step 10: Purify the product using column chromatography or recrystallization." ] } | |

CAS 编号 |

51549-39-4 |

分子式 |

C19H20O6 |

分子量 |

344.4 g/mol |

IUPAC 名称 |

(4-methoxyphenyl) 4-butoxycarbonyloxybenzoate |

InChI |

InChI=1S/C19H20O6/c1-3-4-13-23-19(21)25-17-7-5-14(6-8-17)18(20)24-16-11-9-15(22-2)10-12-16/h5-12H,3-4,13H2,1-2H3 |

InChI 键 |

FOGUWHRMZYPNRG-UHFFFAOYSA-N |

SMILES |

CCCCOC(=O)OC1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)OC |

规范 SMILES |

CCCCOC(=O)OC1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)OC |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3',4-Difluoro-[1,1'-biphenyl]-3,4'-dicarboxylic acid](/img/structure/B1463810.png)

![6-(4-chlorophenyl)[1,2,4]triazolo[4,3-b]pyridazin-3(2H)-one](/img/structure/B1463813.png)